![molecular formula C12H17ClN2O B2482180 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride CAS No. 850468-32-5](/img/structure/B2482180.png)
2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride" is a compound of interest due to its potential in various biochemical applications. Its structure contains both a naphthalene moiety and an acetamide group, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related naphthalene and acetamide derivatives involves multiple steps, including nitrosation, reduction, Friedel-Crafts acylation, and sometimes complex rearrangements or condensation reactions with aldehydes, 2-naphthol, and amines (Delgado et al., 1988), (Göksu et al., 2003).
Molecular Structure Analysis
Structural analysis and conformational studies of similar compounds reveal the significance of intramolecular interactions, hydrogen bonding, and the stereochemistry of the acetamide and naphthalene moieties (Abdullah M. Asiri et al., 2010), (M. Gouda et al., 2022).
Chemical Reactions and Properties
The compound's chemical behavior can be explored through its reactions with various reagents, demonstrating a range of outcomes based on the functional groups present. Reactivity studies highlight the compound's potential in forming heterocyclic compounds and derivatives through interactions with aromatic amines, demonstrating its versatility (N. Agarwal et al., 1976).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in various environments and its suitability for different applications. These properties are influenced by the compound's molecular structure and intermolecular forces (H. Ünver et al., 2001).
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, reactivity with other chemical species, and potential for forming bonds and interactions, are key to its application in chemical synthesis and pharmaceutical development. Studies on related compounds provide insights into the reactivity patterns and potential chemical transformations (P. Zhan et al., 2009).
Scientific Research Applications
1. Anti-Angiogenic Activity
A study by Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N (APN), showing potential anti-angiogenic activity. This compound is structurally related to 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride and suggests similar potential applications in inhibiting APN activity and angiogenesis (Lee et al., 2005).
2. Interaction with Acetic Acid
Asiri et al. (2010) researched the interaction of naphthalene-2,3-diol and 4-aminoantipyrine in the presence of acetic acid, leading to the formation of compounds that co-crystallize with acetic acid. This indicates a potential application in chemical synthesis and crystallography involving similar structures like 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride (Asiri et al., 2010).
3. Synthesis of Derivatives for Biological Activity
Yang Jing (2010) demonstrated the design and synthesis of novel derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, suggesting the versatility of related compounds in synthesizing derivatives for varied biological activities (Yang Jing, 2010).
4. Anti-Parkinson's Screening
A study by Gomathy et al. (2012) on the synthesis of novel 2-(naphthalen-1-yl)- N -[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives highlights their potential anti-Parkinson's activity. This could imply that 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride might have similar applications in neurological research (Gomathy et al., 2012).
5. Catalysis in Synthesis of Derivatives
Mokhtary and Torabi (2017) explored the use of Fe3O4 magnetic nanoparticle as a catalyst for the synthesis of derivatives involving naphthalene, suggesting that 2-amino-N-(1,2,3,4-tetrahydro-naphthalen-1-yl)-acetamide hydrochloride could be used in similar catalytic reactions (Mokhtary & Torabi, 2017).
properties
IUPAC Name |
2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11;/h1-2,4,6,11H,3,5,7-8,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEISLQXPRYPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850468-32-5 |
Source
|
Record name | 2-amino-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.